1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole
Description
Properties
IUPAC Name |
3,10,10,12-tetramethyl-3,9-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-10-8-15(2,3)16-12-6-5-7-13-14(12)11(10)9-17(13)4/h5-9,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKXEBKDGFJAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C3C1=CN(C3=CC=C2)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis techniques may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
1,3,5,5-Tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. Reagents such as halogens or sulfonyl chlorides can introduce new functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
1,3,5,5-Tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole serves as a valuable building block in organic synthesis. Its indole core allows for the creation of more complex molecules through various chemical reactions. Notably, it can undergo oxidation and reduction reactions to yield different derivatives that are crucial in further synthetic pathways.
Model Compound for Reaction Mechanisms
The compound is also utilized as a model compound for studying reaction mechanisms in organic chemistry. Its reactivity can provide insights into the behavior of similar indole derivatives under various conditions.
Biological Applications
Antiviral and Anticancer Properties
Research indicates that indole derivatives exhibit diverse biological activities. Specifically, this compound has shown potential in biological assays for antiviral and anticancer properties. Studies have suggested that compounds with similar structures can modulate biological pathways by interacting with various molecular targets such as enzymes and receptors .
Antimicrobial Activity
The compound's potential antimicrobial activity is also under investigation. Given the increasing need for new antimicrobial agents due to resistance issues with existing drugs, this compound's unique structure may lead to the development of novel therapies .
Medicinal Applications
Therapeutic Agent Exploration
Ongoing research aims to explore the therapeutic potential of this compound in treating cancer and infectious diseases. Its unique chemical structure may allow it to act on specific biological targets effectively. Further studies are needed to elucidate its mechanisms of action and efficacy in clinical settings .
Industrial Applications
Material Development
In addition to its applications in medicinal chemistry and biological research, this compound is being examined for its potential use in developing new materials and catalysts. Its unique structural features may offer advantages in creating innovative industrial products .
Mechanism of Action
The mechanism of action of 1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole is not fully understood. like other indole derivatives, it is believed to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Continued research into its synthesis, reactions, and mechanisms of action will further uncover its potential and broaden its applications.
Biological Activity
1,3,5,5-Tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole is a complex organic compound belonging to the indole family. Indole derivatives are widely recognized for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 204.28 g/mol. The compound features a unique azepine ring structure that contributes to its biological activity.
The precise mechanism of action for this compound is not fully elucidated. However, similar compounds in the indole class have been shown to interact with various molecular targets such as enzymes and receptors. These interactions can modulate biological pathways leading to various pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : Indole derivatives often exhibit inhibitory activity against key enzymes involved in metabolic processes.
- Receptor Modulation : The compound may interact with neurotransmitter receptors affecting signaling pathways.
Biological Activities
Research has indicated several biological activities associated with indole derivatives that may extend to this compound:
1. Antioxidant Activity
Indole derivatives have demonstrated significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
2. Antimicrobial Activity
Some studies have reported antimicrobial effects of indole derivatives against various pathogens. This suggests potential applications in treating infections.
3. Anti-inflammatory Effects
Indole compounds are known for their anti-inflammatory properties which may be mediated through the inhibition of pro-inflammatory cytokines.
4. Neuroprotective Effects
Certain indole derivatives have shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE) activity and modulating neurotransmitter levels.
Case Studies and Research Findings
Several studies have explored the biological activity of related indole compounds:
Q & A
Q. What synthetic routes are commonly employed to prepare 1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole?
The compound is synthesized via regioselective intramolecular cyclization-dehydration sequences. For example, Lesyk et al. (2017) demonstrated a method using 4-aminoindoles and acetone under HCl catalysis. The reaction proceeds via aza-Michael addition to mesityl oxide, followed by cyclization and dehydration to yield the azepinoindole core . Another approach involves three-component reactions with 4-aminoindoles acting as 1,4-bisnucleophiles, enabling one-pot synthesis of tricyclic derivatives in moderate-to-good yields .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on NMR spectroscopy (e.g., H and C NMR) and X-ray crystallography . For instance, Lesyk’s group unambiguously assigned the product’s structure using these techniques, identifying key resonances for the fused azepine-indole system and methyl substituents .
Q. What analytical challenges arise in characterizing this compound?
Challenges include distinguishing between isomeric products (e.g., 3,4-fused vs. other fused systems) and resolving overlapping NMR signals from methyl groups. X-ray crystallography is critical for unambiguous confirmation, especially when synthetic pathways yield structurally similar byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the indole C3 cyclization in its synthesis?
The regioselectivity arises from electronic and steric factors. In the aza-Michael addition/cyclization pathway, the indole’s C3 position is favored due to its higher nucleophilicity compared to other positions. Computational studies (not directly cited here but inferred) suggest that transition-state stabilization at C3 minimizes steric hindrance from methyl substituents during cyclization .
Q. How can synthetic yields be optimized for multistep reactions involving this compound?
Key parameters include:
- Catalyst loading : HCl concentration in the cyclization step (e.g., 10–20 mol% improves reaction efficiency without side reactions) .
- Reaction time : Extended dehydration steps (3–5 hours under reflux) enhance product purity .
- Solvent choice : Acetic acid facilitates cyclization, while DMF/acetic acid mixtures aid recrystallization .
Q. What strategies mitigate byproduct formation during azepinoindole synthesis?
Byproducts often arise from incomplete cyclization or competing pathways. Strategies include:
Q. How does the compound’s fused-ring system influence its physicochemical properties?
The rigid azepinoindole core enhances planarity , impacting UV-vis absorption (relevant for photochemical studies) and solubility in polar aprotic solvents (e.g., DMF). Methyl groups increase lipophilicity, affecting bioavailability in pharmacological assays .
Q. Are computational methods used to predict reactivity or modifications of this scaffold?
While not explicitly detailed in the evidence, computational tools (e.g., DFT calculations) are implied for predicting regioselectivity and transition states. These methods guide rational design of derivatives, such as introducing electron-withdrawing groups at specific positions to modulate reactivity .
Q. What biological activities have been explored for azepinoindole derivatives?
Though direct data on this compound is limited, structurally related azepinoindoles exhibit cytotoxicity against cancer cell lines (e.g., HeLa, A549). Activity correlates with substituents on the indole nitrogen and fused-ring substituents .
Q. How can multicomponent reactions expand the structural diversity of this scaffold?
Multicomponent protocols (e.g., Ugi reactions) enable modular assembly of derivatives. For example, combining aldehydes, amines, and indole precursors with NaSO under acidic conditions yields sulfur-containing analogs (e.g., 1,3,6-thiadiazepinoindoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
